molecular formula C17H24N2O6 B4242439 Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Cat. No.: B4242439
M. Wt: 352.4 g/mol
InChI Key: LEJQXRUSHWLNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is an organic compound with a complex structure It features a pyrrolidinedione core, which is a five-membered lactam ring, substituted with an ethoxyphenylamino group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinedione core, followed by the introduction of the ethoxyphenylamino and methoxyethyl groups through nucleophilic substitution reactions. The final step involves acetylation to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrrolidinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The ethoxyphenylamino group may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The methoxyethyl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxyphenyl)amino]-1-(2-methoxyethyl)-2,5-pyrrolidinedione acetate
  • 3-[(4-ethoxyphenyl)amino]-1-(2-ethoxyethyl)-2,5-pyrrolidinedione acetate
  • 3-[(4-ethoxyphenyl)amino]-1-(2-methoxyethyl)-2,5-pyrrolidinedione

Uniqueness

Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4.C2H4O2/c1-3-21-12-6-4-11(5-7-12)16-13-10-14(18)17(15(13)19)8-9-20-2;1-2(3)4/h4-7,13,16H,3,8-10H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJQXRUSHWLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Reactant of Route 2
Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
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Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
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Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Reactant of Route 5
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Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Reactant of Route 6
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Acetic acid;3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione

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